

identifying and quantifying impurities in NF₃ gas supplies

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Compound of Interest

Compound Name: Nitrogen trifluoride

Cat. No.: B1218955

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Technical Support Center: Analysis of NF₃ Gas Supplies

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification and quantification of impurities in **Nitrogen Trifluoride** (NF₃) gas supplies. It is intended for researchers, scientists, and professionals in drug development and semiconductor manufacturing who utilize NF₃ in their processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in NF₃ gas and why are they a concern?

A1: **Nitrogen trifluoride** is a relatively inert gas at ambient temperatures; however, it can contain several impurities that are either highly reactive, interfere with processes, or are diluents.^[1] These impurities can be categorized by their reactivity and potential impact on processes such as semiconductor manufacturing, where they can cause defects in microelectronics.^[2] Common impurities include:

- Inert Gases: Nitrogen (N₂), Oxygen (O₂), Argon (Ar), Carbon Tetrafluoride (CF₄), Carbon Dioxide (CO₂), and Nitrous Oxide (N₂O). These primarily act as diluents.
- Reactive Fluorides: Hydrogen Fluoride (HF), Fluorine (F₂), Tetrafluorohydrazine (N₂F₄), and Difluorodiazine (N₂F₂). These are highly corrosive and can damage equipment and interfere

with chemical reactions.

- Other Reactive Gases: Carbon Monoxide (CO) and Carbonyl Fluoride (COF₂).

Q2: What are the typical purity levels of NF₃ gas?

A2: NF₃ is available in various grades, with purity levels exceeding 99.999% for specialized applications.^[3] The allowable concentrations of impurities vary significantly between technical and semiconductor grades. High-purity grades are essential for applications like semiconductor and flat-panel display manufacturing to prevent defects.^[4]

Data Presentation: NF₃ Grade Specifications

Impurity	Semiconductor Grade (ULSI 4N5) ^[5]	Semiconductor Grade (ULSI 4N) ^[5]	Technical Grade (Semicon 2N7) ^[5]
Purity	≥ 99.995%	≥ 99.99%	≥ 99.7%
Oxygen (O ₂)	≤ 5 ppmv	≤ 10 ppmv	-
Oxygen (O ₂) + Argon (Ar)	-	-	≤ 700 ppmv
Nitrogen (N ₂)	≤ 5 ppmv	≤ 10 ppmv	≤ 700 ppmv
Carbon Dioxide (CO ₂)	≤ 3 ppmv	≤ 10 ppmv	≤ 25 ppmv
Carbon Monoxide (CO)	≤ 0.5 ppmv	-	≤ 25 ppmv
Water (H ₂ O)	≤ 1 ppmv	≤ 1 ppmv	≤ 1 ppmv
Carbon Tetrafluoride (CF ₄)	≤ 25 ppmv	≤ 40 ppmv	≤ 1500 ppmv
Nitrous Oxide (N ₂ O)	≤ 2 ppmv	≤ 10 ppmv	≤ 50 ppmv
Acidity (as HF)	≤ 1 ppmv	≤ 5 ppmv	≤ 1 ppmv
Sulfur Hexafluoride (SF ₆)	-	≤ 1 ppmv	≤ 50 ppmv

Q3: What are the primary analytical methods for identifying and quantifying impurities in NF_3 ?

A3: The most common methods for analyzing impurities in NF_3 are Gas Chromatography (GC) and Fourier Transform Infrared (FTIR) Spectroscopy.

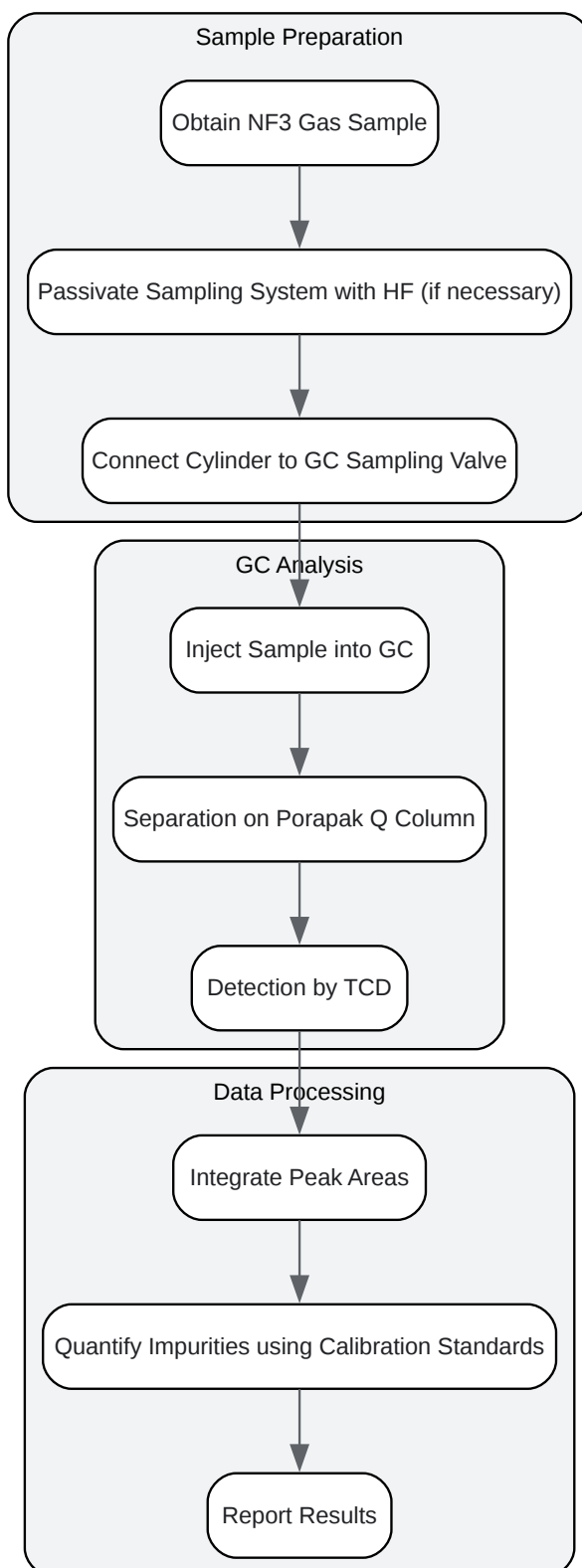
- **Gas Chromatography (GC):** GC is a powerful technique for separating and quantifying various volatile and semi-volatile compounds.^[6] A Thermal Conductivity Detector (TCD) is often used for its ability to detect a wide range of inorganic and organic compounds.
- **Fourier Transform Infrared (FTIR) Spectroscopy:** FTIR is used to identify and quantify gas molecules based on their unique absorption of infrared light.^[7] It is particularly useful for continuous monitoring and can detect a wide range of impurities. However, it cannot detect diatomic or noble gases like O_2 , N_2 , H_2 , He , or Ar .^[7]

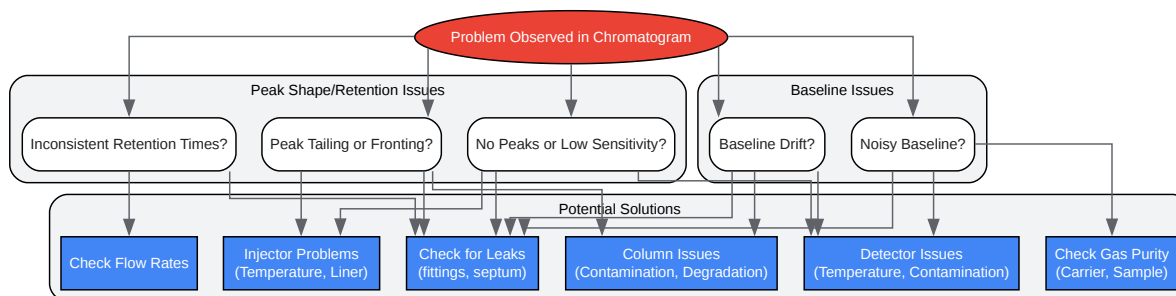
Experimental Protocols

Gas Chromatography (GC) Method for Impurity Analysis

This protocol describes a method for the separation and quantification of common impurities in NF_3 gas.

Experimental Workflow for GC Analysis of NF_3





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